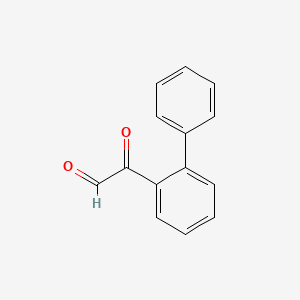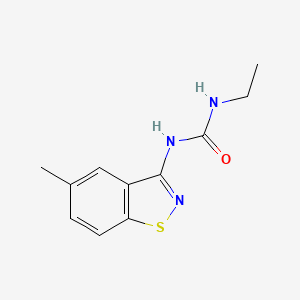![molecular formula C19H15N3O B14326989 3-Phenyl-1H-benzo[G]indole-2-carbohydrazide CAS No. 105492-15-7](/img/structure/B14326989.png)
3-Phenyl-1H-benzo[G]indole-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1H-benzo[G]indole-2-carbohydrazide is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anticancer, and antimicrobial properties .
Méthodes De Préparation
The synthesis of 3-Phenyl-1H-benzo[G]indole-2-carbohydrazide typically involves the reaction of 3-phenyl-1H-indole-2-carbohydrazide with appropriate reagents. One common method includes the use of hydrazine in ethanol to convert the precursor compound into the desired carbohydrazide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-Phenyl-1H-benzo[G]indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
3-Phenyl-1H-benzo[G]indole-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its anticancer activity has been explored, particularly in targeting specific cancer cell lines.
Mécanisme D'action
The mechanism of action of 3-Phenyl-1H-benzo[G]indole-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition occurs through binding to the active site of the enzyme, preventing its normal function and leading to therapeutic effects in conditions like diabetes.
Comparaison Avec Des Composés Similaires
3-Phenyl-1H-benzo[G]indole-2-carbohydrazide can be compared with other indole derivatives such as:
5-Fluoro-3-phenyl-1H-indole-2-carbohydrazide: Known for its antiviral activity.
3-Phenyl-1H-indole-2-carbohydrazide: Exhibits antimycobacterial activity.
Thiophenyl-3-phenyl-1H-indole-carbohydrazide: Shows antiproliferative activities against cancer cell lines.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a versatile compound for various scientific applications.
Propriétés
Numéro CAS |
105492-15-7 |
|---|---|
Formule moléculaire |
C19H15N3O |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
3-phenyl-1H-benzo[g]indole-2-carbohydrazide |
InChI |
InChI=1S/C19H15N3O/c20-22-19(23)18-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17(15)21-18/h1-11,21H,20H2,(H,22,23) |
Clé InChI |
BDNRNBGZSSAOFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(NC3=C2C=CC4=CC=CC=C43)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


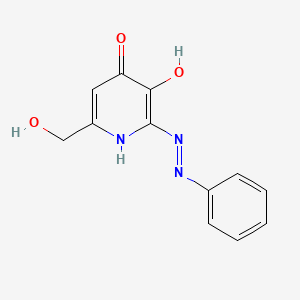
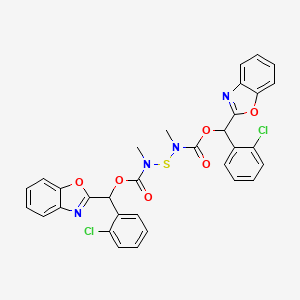

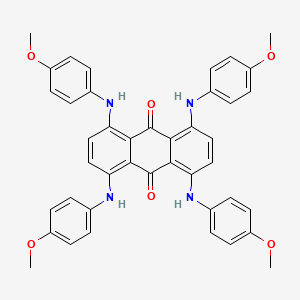
silane](/img/structure/B14326938.png)
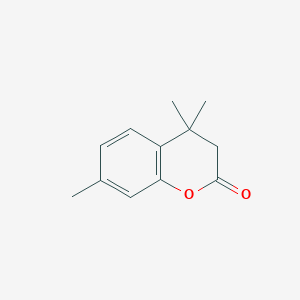
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)
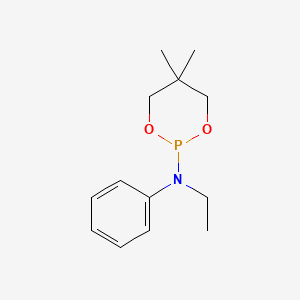
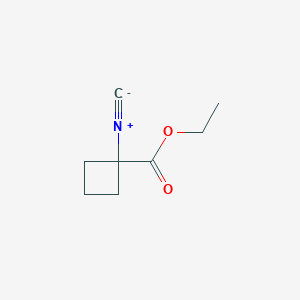
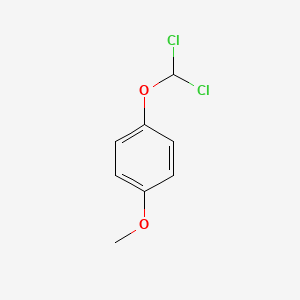
![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)
![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)
